![molecular formula C21H18BrN3OS B13821922 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, an indole moiety, and a bromine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the indole and bromine substituents. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Indole-3-carboxaldehyde.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics and photonics.
作用機序
The mechanism of action of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to certain enzymes and receptors, inhibiting their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity. The thiazolidinone core can interact with various biological pathways, modulating their activity.
類似化合物との比較
Similar Compounds
- (2Z,5Z)-5-[(5-chloro-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one lies in its bromine substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides distinct electronic and steric effects, making this compound a valuable tool in various research applications.
特性
分子式 |
C21H18BrN3OS |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C21H18BrN3OS/c1-12-5-4-6-17(13(12)2)24-21-25(3)20(26)19(27-21)9-14-11-23-18-8-7-15(22)10-16(14)18/h4-11,26H,1-3H3/b14-9+,24-21? |
InChIキー |
FKDYZRGDYDXGFD-URYTXHPLSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=C(S2)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)C)C |
正規SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C=C3C=NC4=C3C=C(C=C4)Br)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
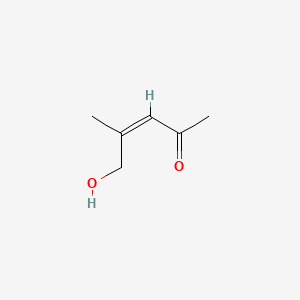



![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
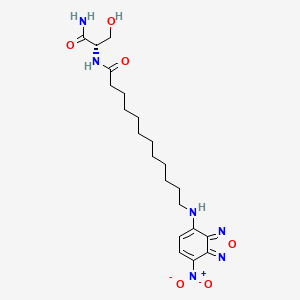
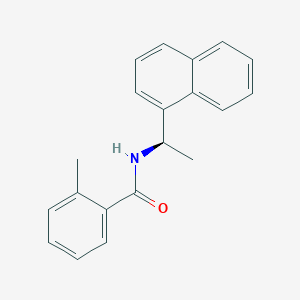
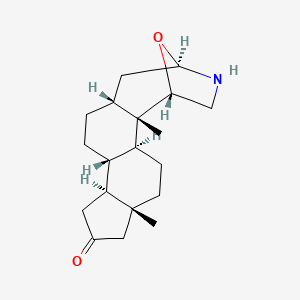
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
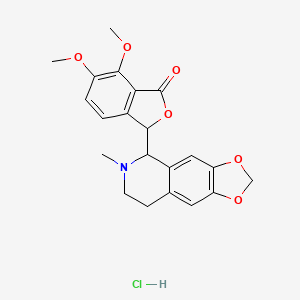
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
